molecular formula C12H15ClN2OS2 B2399143 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034250-68-3

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2399143
CAS No.: 2034250-68-3
M. Wt: 302.84
InChI Key: SDQOQUAHHXPYCW-UHFFFAOYSA-N
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Description

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride is a heterocyclic compound that features a thiazole ring, a thiophene ring, and a morpholine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where a thiophene derivative is acylated with an appropriate acyl chloride.

    Introduction of the Morpholine Moiety: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1).

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.

    Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid.

Uniqueness

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride is unique due to its combination of three distinct heterocyclic moieties, which confer a range of biological activities and potential applications. This structural uniqueness allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[4-(thiophen-3-ylmethyl)-1,3-thiazol-2-yl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2.ClH/c1-6-16-8-10(1)7-11-9-17-12(13-11)14-2-4-15-5-3-14;/h1,6,8-9H,2-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOQUAHHXPYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CC3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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